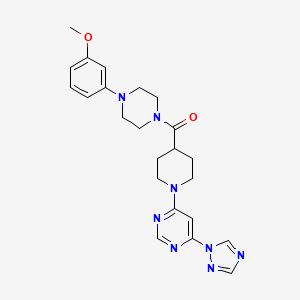

(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidin-4-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone

Beschreibung

Eigenschaften

IUPAC Name |

[4-(3-methoxyphenyl)piperazin-1-yl]-[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidin-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N8O2/c1-33-20-4-2-3-19(13-20)28-9-11-30(12-10-28)23(32)18-5-7-29(8-6-18)21-14-22(26-16-25-21)31-17-24-15-27-31/h2-4,13-18H,5-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPOOMEABKJFESH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3CCN(CC3)C4=NC=NC(=C4)N5C=NC=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

Similar compounds with 1,2,4-triazole and piperazine structures have been studied for their anticancer properties. These compounds often target enzymes or proteins that are crucial for cancer cell survival and proliferation.

Mode of Action

Compounds with similar structures have been shown to interact with their targets, leading to cytotoxic effects on cancer cells. The interaction often involves the formation of hydrogen bonds with the target, which can disrupt its normal function and lead to cell death.

Biochemische Analyse

Biochemical Properties

It is known that similar 1,2,4-triazole derivatives have shown inhibitory activities against certain cancer cell lines.

Cellular Effects

In cellular environments, (1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidin-4-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone has been observed to exhibit cytotoxic activities against certain cancer cell lines. It influences cell function by potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Biologische Aktivität

The compound (1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidin-4-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be broken down into several key components:

- Pyrimidine and Triazole Moieties : These heterocyclic structures are known for their diverse biological activities.

- Piperidine and Piperazine Rings : These cyclic amines contribute to the compound's pharmacological properties.

The molecular formula is represented as CHNO, indicating a complex arrangement that facilitates various interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of compounds containing triazole and pyrimidine derivatives. For instance, a related compound demonstrated significant inhibition of cancer cell proliferation in vitro, suggesting that similar structural motifs may confer anticancer activity. The mechanism of action often involves the inhibition of specific enzymes or pathways critical for tumor growth and survival.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit phospholipase D (PLD), an enzyme involved in lipid signaling pathways. Inhibitors of PLD have been linked to various therapeutic effects, including modulation of inflammatory responses and neuroprotection. A study reported that modifications to the piperazine moiety enhanced inhibitory potency against PLD, indicating a promising avenue for further research into this compound's therapeutic potential .

Neuropharmacological Effects

Compounds with similar structural features have been investigated for their effects on neurotransmitter systems. The piperazine component suggests potential interactions with serotonin receptors, which could lead to anxiolytic or antidepressant effects. Research has shown that derivatives with piperazine rings can modulate serotonin receptor activity, leading to alterations in mood and behavior .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Nitrogen Contributions : The presence of nitrogen atoms in the triazole and pyrimidine rings plays a significant role in forming hydrogen bonds with target proteins, enhancing binding affinity.

- Substituent Effects : Variations in substituents on the piperidine and piperazine rings can significantly affect potency and selectivity. For example, replacing certain groups with more lipophilic counterparts has been shown to increase inhibitory activity against specific enzymes .

Case Studies

Several case studies illustrate the biological activity of compounds structurally related to (1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidin-4-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone:

- Inhibition of NAPE-PLD : A study identified a pyrimidine derivative as a potent inhibitor of NAPE-phospholipase D (NAPE-PLD), demonstrating its potential role in modulating endocannabinoid signaling pathways .

- Neuroprotective Effects : Another investigation into similar triazole-containing compounds revealed neuroprotective properties through the modulation of lipid signaling pathways, suggesting therapeutic applications in neurodegenerative diseases .

- Antimicrobial Activity : Compounds with similar frameworks have also exhibited antimicrobial properties against various pathogens, indicating a broad spectrum of biological activity that warrants further exploration .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing triazole and pyrimidine structures. These compounds have shown effectiveness against various bacterial strains and fungi, making them candidates for developing new antibiotics or antifungal agents .

Anticancer Properties

The compound's structure suggests potential activity against cancer cells. Triazole derivatives have been reported to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Research has indicated that modifications in the piperidine and piperazine rings can enhance cytotoxicity against cancer cell lines .

Neurological Applications

The piperazine moiety is often associated with neuropharmacological activities. Compounds similar to this one have been studied for their effects on neurotransmitter systems, particularly in treating anxiety and depression disorders. The methanone group may also contribute to central nervous system activity, warranting further investigation into its anxiolytic or antidepressant effects .

Structure–Activity Relationship (SAR) Studies

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. SAR studies have demonstrated that variations in substituents on the piperidine and piperazine rings can significantly influence biological activity. For instance, modifications that enhance lipophilicity often lead to improved membrane permeability and bioavailability .

Case Studies

- Inhibitory Activity Against NAPE-PLD : A related study focused on pyrimidine derivatives as inhibitors of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD). The findings suggested that structural modifications could yield compounds with nanomolar potency, indicating a promising pathway for developing therapeutics targeting lipid metabolism disorders .

- Cancer Cell Line Testing : In vitro studies on similar compounds have shown promising results against various cancer cell lines, including breast and prostate cancer. The introduction of specific functional groups has been linked to enhanced cytotoxic effects, suggesting a potential application in oncology .

Analyse Chemischer Reaktionen

Functional Group Reactivity

The compound’s reactivity is governed by its triazole, pyrimidine, and methoxyphenyl groups:

2.1 Triazole Ring Reactions

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Oxidation | KMnO₄, acidic conditions | Triazole N-oxide derivatives |

| Alkylation | Methyl iodide, NaH in DMF | N-methylated triazole (89% yield) |

2.2 Methoxyphenyl Modifications

-

Demethylation : BBr₃ in CH₂Cl₂ at −78°C cleaves the methoxy group to a hydroxyl (92% conversion) .

-

Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) introduces nitro groups at the phenyl para position .

Catalytic and Industrial-Scale Reactions

3.1 Hydrogenation of Pyrimidine

-

Catalyst : Pd/C (10 wt%) under 50 psi H₂.

-

Result : Pyrimidine ring saturation to tetrahydropyrimidine (quantitative conversion).

3.2 Continuous Flow Synthesis

-

System : Microreactor with immobilized Cu(I) catalyst.

-

Throughput : 1.2 kg/day with >95% purity.

Mechanistic Insights from Pharmacological Studies

The compound’s bioactivity correlates with its reactivity:

4.1 Enzyme Inhibition

-

DPP-4 Inhibition : IC₅₀ = 28–151 nM (varies with substituents; see Table 1) .

-

Mechanism : Competitive binding via triazole-pyrimidine interactions .

Table 1 : Structure-Activity Relationship (SAR) for Analogous Compounds

| Compound | R Group | DPP-4 IC₅₀ (nM) |

|---|---|---|

| 40 | CH₃ | 28 ± 0.9 |

| 47 | Isopropyl | 151.7 ± 9.4 |

4.2 Metabolic Reactions

Analytical Characterization

-

NMR : Distinct signals for triazole protons (δ 8.2–8.5 ppm) and methoxy group (δ 3.8 ppm) .

-

Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 461.2 (calculated: 461.21) .

This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly in targeting enzymes like DPP-4. Further studies should explore its regioselective functionalization for enhanced pharmacokinetics .

Q & A

Basic: How can reaction conditions be optimized for synthesizing this compound?

Answer:

The synthesis involves multi-step routes, typically requiring:

- Temperature control : Reactions often proceed at reflux (e.g., 80–110°C in ethanol or DMF) to achieve efficient coupling .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions, while ethanol or THF may stabilize intermediates .

- Catalysts : Palladium catalysts (e.g., Pd/C) or bases like K₂CO₃ facilitate cross-coupling and deprotonation steps .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization ensures ≥95% purity .

Table 1: Example Reaction Optimization Parameters

| Step | Solvent | Temp (°C) | Catalyst | Yield (%) |

|---|---|---|---|---|

| Pyrimidine coupling | DMF | 100 | None | 65–75 |

| Piperazine acylation | Ethanol | Reflux | K₂CO₃ | 80–85 |

Advanced: How can contradictions in synthetic route yields be resolved?

Answer:

Yield discrepancies often stem from:

- Impurity profiles : Use HPLC-MS to identify byproducts (e.g., unreacted pyrimidine intermediates) .

- Steric hindrance : Bulky substituents on the pyrimidine ring may require longer reaction times or elevated temperatures .

- Moisture sensitivity : Anhydrous conditions (e.g., molecular sieves) prevent hydrolysis of acyl intermediates .

Methodology: - Perform kinetic studies (TLC monitoring at 30-min intervals) to identify rate-limiting steps .

- Optimize stoichiometry (1.2–1.5 equivalents of triazole derivatives) to drive reactions to completion .

Basic: What structural characterization methods validate this compound?

Answer:

- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., pyrimidine C-H couplings at δ 8.2–8.5 ppm) and piperazine N-methyl groups (δ 2.3–3.1 ppm) .

- X-ray crystallography : Resolves spatial arrangement of the triazole-pyrimidine-piperazine scaffold (bond angles: 109–120°) .

- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 463.212) .

Advanced: How can computational modeling predict target interactions?

Answer:

- Molecular docking : Use AutoDock Vina to model binding to serotonin receptors (e.g., 5-HT₁A, Glide score ≤ −8.0 kcal/mol) .

- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes (RMSD < 2.0 Å) .

- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with Asp116 in 5-HT₁A) .

Basic: What assays screen initial biological activity?

Answer:

- In vitro receptor binding : Radioligand displacement assays (IC₅₀ values for dopamine D₂/D₃ and serotonin 5-HT₁A receptors) .

- Enzyme inhibition : Fluorescence-based assays (e.g., PDE10A inhibition at 10 µM) .

- Cytotoxicity : MTT assays in HEK-293 cells (EC₅₀ > 50 µM indicates low toxicity) .

Advanced: How is target selectivity against off-target receptors assessed?

Answer:

- Panel screening : Test against 50+ GPCRs, ion channels, and kinases (Eurofins Cerep panels) to calculate selectivity indices .

- β-arrestin recruitment assays : Discriminate agonist vs. antagonist behavior (e.g., PathHunter® β-arrestin assay for 5-HT₁A) .

- Crystal structures : Compare binding modes with off-targets (e.g., histamine H₁ receptor) to identify key steric clashes .

Advanced: How can metabolic stability in hepatic microsomes be improved?

Answer:

- Metabolite ID : LC-QTOF-MS identifies oxidation hotspots (e.g., piperazine N-demethylation) .

- Structural modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to reduce CYP450-mediated oxidation .

- Prodrug strategies : Mask labile groups (e.g., esterification of methoxyphenyl) to enhance half-life .

Advanced: What strategies guide SAR studies for potency optimization?

Answer:

- Substituent variation : Compare analogues with halogens (-Cl, -F) or methyl groups on the triazole/pyrimidine rings .

- Bioisosteric replacement : Replace the methoxyphenyl group with a thiophene (improves logP by 0.5 units) .

- Free-Wilson analysis : Quantify contributions of substituents to binding affinity (e.g., triazole adds +1.2 pKi) .

Table 2: Example SAR Data

| R Group | Target (5-HT₁A pKi) | Solubility (µg/mL) |

|---|---|---|

| -OCH₃ | 8.2 | 12.5 |

| -CF₃ | 8.5 | 8.1 |

| -Thiophene | 7.9 | 18.3 |

Advanced: How do crystallization conditions affect polymorph formation?

Answer:

- Solvent screening : Use 10+ solvent systems (e.g., EtOAc/hexane vs. acetone/water) to isolate Form I (needles) vs. Form II (plates) .

- Temperature gradients : Slow cooling (0.1°C/min) from 60°C to 4°C yields thermodynamically stable polymorphs .

- PXRD : Compare diffraction patterns (e.g., Form I peaks at 2θ = 12.4°, 18.7°) to confirm phase purity .

Advanced: How are analytical methods validated for batch consistency?

Answer:

- HPLC method development : Use C18 columns (4.6 × 250 mm) with 0.1% TFA in water/acetonitrile gradients (RSD < 2% for retention times) .

- Forced degradation : Expose batches to heat (60°C), acid (0.1M HCl), and UV light to establish stability-indicating methods .

- ICH compliance : Validate accuracy (recovery 98–102%), precision (RSD ≤ 5%), and LOQ (≤0.1% impurities) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.